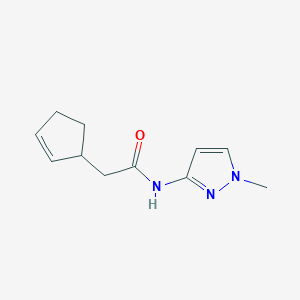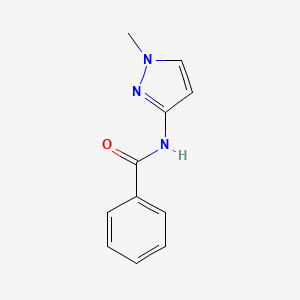![molecular formula C15H17N7 B7457280 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its structure.
作用機序
The mechanism of action of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the disruption of the cellular processes that are regulated by the enzyme. The inhibition of CDK2, GSK-3β, and PKB by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce cell cycle arrest, apoptosis, and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine have been extensively studied. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high yield of synthesis, its potent inhibitory activity against various enzymes, and its potential applications in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
The future directions of research on 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include the development of more potent derivatives of the compound, the identification of new target enzymes for the compound's inhibition, and the investigation of its potential applications in other fields of scientific research, such as drug discovery and material science. Additionally, the further elucidation of the compound's mechanism of action and its biochemical and physiological effects will provide valuable insights into its potential therapeutic applications.
In conclusion, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent inhibitory activity against various enzymes, its potential applications in the treatment of various diseases, and its neuroprotective effects make it a valuable compound for further investigation. The development of more potent derivatives and the identification of new target enzymes for its inhibition will provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 2-aminopyridine, 1-(4-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, and 5-iodopyrazole in the presence of a palladium catalyst. The reaction occurs under mild conditions, and the yield of the product is high. This method has been widely used in the preparation of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine for scientific research purposes.
科学的研究の応用
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant inhibitory activity against various enzymes, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK-3β), and protein kinase B (PKB). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, cell growth, and survival. Therefore, the inhibition of these enzymes by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has the potential to be used in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-2-4-16-12(3-1)10-21-5-7-22(8-6-21)15-13-9-19-20-14(13)17-11-18-15/h1-4,9,11H,5-8,10H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSMTGMRWARQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)






![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)